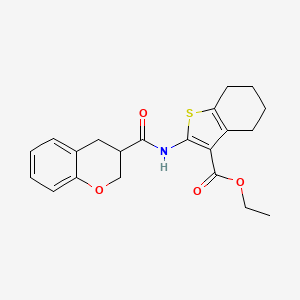

ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-based compound featuring a chromane (3,4-dihydro-2H-1-benzopyran) amido substituent at the 2-position and an ethyl carboxylate group at the 3-position of the benzothiophene core.

Properties

IUPAC Name |

ethyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-25-21(24)18-15-8-4-6-10-17(15)27-20(18)22-19(23)14-11-13-7-3-5-9-16(13)26-12-14/h3,5,7,9,14H,2,4,6,8,10-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCWSAZUKJSVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=CC=CC=C4OC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Amidation Reaction: The benzopyran intermediate is then reacted with an amine to form the amido group.

Formation of the Benzothiophene Moiety: This involves the cyclization of a thiophene precursor, often under high-temperature conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the condensation of appropriate precursors followed by modifications to introduce functional groups. The characterization is generally performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized product.

Antioxidant Properties

Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. For instance, in assays measuring DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, it demonstrated a capacity comparable to standard antioxidants .

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. In vitro studies indicated that it possesses notable antibacterial effects, with clear zones of inhibition observed in agar diffusion tests. The effectiveness was measured against both Gram-positive and Gram-negative bacteria .

Analgesic Effects

Research has indicated that derivatives of this compound may exhibit analgesic properties. In studies involving animal models, compounds derived from ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showed significant pain relief compared to control substances .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Variations in substituents on the benzothiophene core can lead to enhanced biological activities. For example:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Hydroxyl Group | Increased antioxidant activity | Enhances electron donation capability |

| Methoxy Group | Improved solubility | Facilitates better bioavailability |

| Alkyl Chains | Enhanced lipophilicity | Affects membrane permeability |

Potential Therapeutic Applications

Given its biological activities, ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate holds promise for various therapeutic applications:

Cancer Therapy

The compound's ability to scavenge free radicals may contribute to its potential use in cancer therapy by mitigating oxidative stress associated with tumor progression .

Pain Management

With demonstrated analgesic properties, derivatives of this compound could be developed into new pain management therapies that are effective with fewer side effects than traditional analgesics .

Antimicrobial Treatments

The antimicrobial properties suggest potential applications in developing new antibiotics or antiseptics to combat resistant bacterial strains .

Mechanism of Action

The mechanism by which ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Properties: The chromane amido group in the target compound introduces a rigid, oxygen-rich moiety, which may improve binding to polar protein pockets compared to halogenated or alkylated analogs .

Synthetic Accessibility :

- The target compound likely requires coupling between a chromane-3-amine and a benzothiophene carboxylate precursor, analogous to methods in . In contrast, bromobenzoyl derivatives involve multi-step halogenation and amidation.

Biological Relevance :

- Chloroacetyl-substituted analogs are reactive intermediates, while the target compound’s chromane group suggests stability under physiological conditions. Carboxamide derivatives are often explored for neurological applications due to their hydrogen-bonding capacity.

Crystallographic and Analytical Data

Structural validation of benzothiophene derivatives often relies on crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) . For example:

Biological Activity

Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of specific precursors. The method often includes the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with various aromatic aldehydes to form azomethine derivatives. This process can be optimized using high-performance liquid chromatography (HPLC) to ensure purity and yield .

Anticancer Properties

Research indicates that derivatives of the benzothiophene scaffold exhibit significant cytostatic activity , making them promising candidates for cancer treatment. For instance, azomethine derivatives have shown effectiveness against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in substituents can enhance their anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that benzothiophene derivatives possess activity against a range of pathogens. The presence of nitrogen and sulfur in the heterocyclic structure is believed to contribute to this bioactivity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been associated with anti-inflammatory effects . This property is particularly relevant in the context of chronic inflammatory diseases where such compounds could offer therapeutic benefits .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cytostatic Activity : A study reported that azomethine derivatives derived from benzothiophene exhibited cytostatic effects on cancer cell lines. The compounds were evaluated using various assays to determine their efficacy and mechanism of action .

- Antimicrobial Evaluation : In a review focusing on thiophene scaffolds as antimicrobial agents, it was noted that compounds containing thiophene showed promising results against bacterial strains. The review highlighted the need for further exploration into structure modifications to enhance activity .

- In Vivo Studies : Some derivatives have undergone in vivo testing to assess their pharmacokinetics and therapeutic potential in animal models. These studies are crucial for understanding the practical applications of these compounds in clinical settings.

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the benzopyran and benzothiophene cores. A common approach includes:

Sulfonylation : Reacting 3,4-dihydro-2H-1-benzopyran with sulfonyl chloride to introduce the sulfonyl group .

Amidation : Coupling the sulfonyl intermediate with an amine derivative of tetrahydrobenzothiophene under peptide-coupling conditions (e.g., DCC/DMAP) .

Esterification : Final esterification using ethyl chloroformate or ethanol under acidic conditions .

Optimization Tips :

- Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or LCMS to isolate intermediates promptly.

- Adjust temperature (e.g., 0–5°C for sulfonylation to suppress side reactions) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR is critical for confirming regiochemistry. For example, the benzothiophene ring protons resonate at δ 2.5–3.5 ppm (tetrahydro environment), while the benzopyran amide proton appears near δ 8.0–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃NO₄S₂: 414.12) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity, with retention times calibrated against standards .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving stereochemical uncertainties. For example:

- SHELX Suite : Use SHELXL for refinement to model disorder in flexible moieties (e.g., ethyl ester groups) .

- ORTEP-3 : Visualize thermal ellipsoids to confirm bond angles and distances, particularly for the benzothiophene-benzopyran junction .

- Validation : Cross-check with PLATON to detect twinning or solvent masking .

Case Study : A derivative with a pyridine substituent showed positional disorder in the benzopyran ring, resolved by refining occupancy factors in SHELXL .

Advanced: How do conflicting biological activity data for analogs inform SAR studies?

Answer:

Contradictions often arise from assay variability or substituent effects. Methodological strategies include:

- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., antitumor activity in MCF-7 vs. HepG2 cells) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- Meta-Analysis : Pool data from analogs with modified substituents (e.g., replacing the ethyl ester with methyl enhances metabolic stability but reduces solubility) .

Advanced: What strategies mitigate challenges in isolating hygroscopic intermediates during synthesis?

Answer:

Hygroscopic intermediates (e.g., sulfonamides) require:

- Lyophilization : Freeze-dry under high vacuum to remove residual solvents .

- Silica Gel Traps : Use anhydrous Na₂SO₄ or molecular sieves during column chromatography .

- Low-Temperature Storage : Store intermediates at –20°C in sealed vials with desiccants .

Basic: How does this compound compare structurally and functionally to its benzodioxin analogs?

Answer:

- Structural Differences : Benzopyran lacks the oxygen atom in the dioxane ring of benzodioxin, reducing electron density and altering reactivity .

- Functional Impact : Benzodioxin analogs show higher metabolic stability but lower affinity for serotonin receptors in comparative docking studies .

- Synthetic Flexibility : Benzopyran derivatives allow easier functionalization at the 3-amido position vs. benzodioxin’s sulfonyl group .

Advanced: What computational methods validate the compound’s stability under physiological conditions?

Answer:

- DFT Calculations : Gaussian 09 optimizes geometry to predict hydrolysis susceptibility (e.g., ester group lability at pH 7.4) .

- MD Simulations : GROMACS models solvation dynamics, revealing aggregation tendencies in aqueous media .

- pKa Prediction : Use ACD/Labs to estimate ionization states affecting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.